molecular formula C13H17F3N2O2 B8297512 N-(3-Amino-4-trifluoromethoxy-benzyl)-2,2-dimethyl-propionamide

N-(3-Amino-4-trifluoromethoxy-benzyl)-2,2-dimethyl-propionamide

Cat. No. B8297512
M. Wt: 290.28 g/mol
InChI Key: SSSJKDMTKJXHTD-UHFFFAOYSA-N
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Patent
US08466186B2

Procedure details

A mixture of N-(3-nitro-4-trifluoromethoxy-benzyl)-2,2-dimethyl-propionamide (3.4 g, 11 mmol), Fe (3.7 g, 66 mmol), saturated aqueous NH4Cl-solution (35 mL) and EtOH (170 mL) was refluxed for 30 min. The mixture was concentrated, treated with water and the pH was adjusted to ˜8. The mixture was extracted with EtOAc and the organic layer was dried over Na2SO4, filtered and concentrated. The residue was treated with PE and the sub-title compound was filtered off. Yield: 2.7 g (88%).
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
catalyst
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:17]=1[O:18][C:19]([F:22])([F:21])[F:20])[CH2:7][NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])([O-])=O.[NH4+].[Cl-]>[Fe].CCO>[NH2:1][C:4]1[CH:5]=[C:6]([CH:15]=[CH:16][C:17]=1[O:18][C:19]([F:20])([F:21])[F:22])[CH2:7][NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11] |f:1.2|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(CNC(C(C)(C)C)=O)C=CC1OC(F)(F)F
Name
Quantity
35 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
3.7 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
170 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
treated with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was treated with PE
FILTRATION
Type
FILTRATION
Details
the sub-title compound was filtered off

Outcomes

Product
Name
Type
Smiles
NC=1C=C(CNC(C(C)(C)C)=O)C=CC1OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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